molecular formula C10H20NO7P B7947691 METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2-(DIMETHOXYPHOSPHORYL)ACETATE

METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2-(DIMETHOXYPHOSPHORYL)ACETATE

Cat. No.: B7947691
M. Wt: 297.24 g/mol
InChI Key: LJHAPRKTPAREGO-ZETCQYMHSA-N
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(dimethoxyphosphoryl)acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dimethoxyphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-2-(DIMETHOXYPHOSPHORYL)ACETATE typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Phosphorylation: The protected amino acid is then phosphorylated using dimethyl phosphite under acidic or basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or a coupling agent such as dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphosphoryl group, forming phosphonic acids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, especially after deprotection.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Phosphonic acids and related derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(dimethoxyphosphoryl)acetate is used in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those involving amino acid derivatives.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Amino Group: Participates in hydrogen bonding and nucleophilic reactions.

    Dimethoxyphosphoryl Group: Involved in phosphorylation reactions and can act as a leaving group.

    Ester Group: Undergoes hydrolysis and transesterification reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-2-(dimethoxyphosphoryl)acetate: Lacks the tert-butoxycarbonyl protecting group.

    Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(phosphoryl)acetate: Lacks the dimethoxy groups on the phosphoryl group.

Uniqueness

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(dimethoxyphosphoryl)acetate is unique due to the combination of its protecting group, phosphoryl group, and ester functionality, making it versatile for various synthetic and research applications.

Properties

IUPAC Name

methyl (2S)-2-dimethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20NO7P/c1-10(2,3)18-9(13)11-7(8(12)15-4)19(14,16-5)17-6/h7H,1-6H3,(H,11,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHAPRKTPAREGO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)OC)P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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